N-(3,5-bis(trifluoromethyl)phenyl)acrylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-bis(trifluoromethyl)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted amides, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-bis(trifluoromethyl)phenyl)acrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,5-bis(trifluoromethyl)phenyl)acrylamide involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modifying their function. This property is particularly useful in chemoproteomic studies to identify and characterize protein targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: Another cysteine-reactive compound used in chemoproteomic studies.
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in organic synthesis and as a building block for various chemical reactions.
Uniqueness
N-(3,5-bis(trifluoromethyl)phenyl)acrylamide is unique due to its specific reactivity with cysteine residues, making it highly valuable in chemoproteomic studies. Its ability to form stable covalent bonds with target proteins sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKOZLZNWNAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586395-04-2 |
Source
|
Record name | N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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